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Cat. No.: B12376776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) has emerged as a important class of modified oligonucleotides,

offering unprecedented thermal stability and nuclease resistance to antisense oligonucleotides,

siRNAs, and diagnostic probes. The successful chemical synthesis of LNA-containing

oligonucleotides via the phosphoramidite method is critically dependent on a robust protecting

group strategy. This guide provides a comprehensive overview of the protecting groups used

for LNA phosphoramidites, detailing their application in synthesis and the subsequent

deprotection protocols.

Overview of Protecting Groups in LNA
Phosphoramidite Chemistry
The synthesis of LNA oligonucleotides follows the well-established phosphoramidite solid-

phase synthesis cycle. This process involves the sequential addition of monomeric LNA

phosphoramidites to a growing chain on a solid support. To ensure the specific and efficient

formation of the desired phosphodiester linkages, various functional groups on the LNA

phosphoramidite monomer must be temporarily blocked or "protected."

The key components of an LNA phosphoramidite that require protection are:

5'-Hydroxyl Group: Protected to prevent self-polymerization of the monomer.
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Nucleobase Exocyclic Amines: Protected to prevent side reactions during phosphoramidite

activation and coupling.

Phosphite Group: A temporary protecting group is used to stabilize the trivalent phosphorus.

The inherent 2'-O,4'-C-methylene bridge of the LNA structure is formed during the synthesis of

the nucleoside monomer and does not typically require a protecting group during the

subsequent oligonucleotide synthesis.

Protecting Group Strategies for LNA Monomers
5'-Hydroxyl Protecting Group
The most commonly used protecting group for the 5'-hydroxyl function of LNA nucleosides is

the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1][2] The DMT group is stable under the basic

conditions used for nucleobase protection and the anhydrous conditions of oligonucleotide

synthesis. Its removal is typically achieved by treatment with a mild acid, such as trichloroacetic

acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, at the

beginning of each synthesis cycle.[2][3] The release of the intensely colored DMT cation allows

for real-time spectrophotometric monitoring of the coupling efficiency.[2]

Nucleobase Protecting Groups
The exocyclic amino groups of adenine, cytosine, and guanine are nucleophilic and must be

protected to prevent unwanted side reactions during oligonucleotide synthesis. Thymine,

lacking an exocyclic amine, does not require such protection.[1] The choice of nucleobase

protecting groups is critical as it dictates the final deprotection conditions.

Commonly used protecting groups for LNA nucleobases include:

Adenine (A): Benzoyl (Bz) is a standard protecting group.[4] For milder deprotection

schemes, phenoxyacetyl (Pac) can be used.[5]

Cytosine (C): Benzoyl (Bz) is traditionally used. However, Acetyl (Ac) is often preferred,

especially when using faster deprotection methods with amine-based reagents like AMA, as

it prevents transamination.[6][7]
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Guanine (G): Isobutyryl (iBu) is a common choice for standard deprotection.[8] For faster

deprotection, dimethylformamidine (dmf) is frequently employed.[4][9]

The selection of these protecting groups is a balance between their stability during the

synthesis cycles and the ease of their removal during the final deprotection step.

Phosphate Protecting Group
In phosphoramidite chemistry, the phosphorus atom is in a reactive trivalent state. To stabilize

the phosphoramidite monomer and control its reactivity during coupling, a protecting group is

attached to the phosphite oxygen. The most widely used group for this purpose is the 2-

cyanoethyl (CE) group.[10][11] The cyanoethyl group is stable throughout the synthesis cycle

but can be readily removed at the end of the synthesis by β-elimination under basic conditions,

typically during the cleavage of the oligonucleotide from the solid support.[11]

Synthesis of LNA Phosphoramidites
The final step in the preparation of an LNA monomer for oligonucleotide synthesis is the

phosphitylation of the 3'-hydroxyl group of the 5'-O-DMT, N-protected LNA nucleoside.

A highly efficient and widely used method involves the use of 2-cyanoethyl-N,N,N',N'-

tetraisopropylphosphorodiamidite in the presence of an activator, such as 4,5-dicyanoimidazole

(DCI).[4][12][13] This method offers high yields and purity, often eliminating the need for

chromatographic purification of the resulting phosphoramidite.[12]

5'-O-DMT, N-Protected
LNA Nucleoside

5'-O-DMT, N-Protected
LNA-3'-O-Phosphoramidite

2-Cyanoethyl-N,N,N',N'-
tetraisopropylphosphorodiamidite 4,5-Dicyanoimidazole (DCI)
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Experimental Protocol: General Procedure for LNA
Phosphitylation
The following is a general protocol for the synthesis of LNA phosphoramidites:

A 0.2 M solution of the 5'-O-DMT, N-protected LNA nucleoside (1.0 equivalent) in anhydrous

dichloromethane is stirred under an argon atmosphere.[13]

A 1.0 M solution of 4,5-dicyanoimidazole (DCI) (0.70 equivalents) in anhydrous acetonitrile is

added to the nucleoside solution.[13]

2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) is then added

dropwise.[13]

The reaction is monitored by thin-layer chromatography (TLC) for completion.

Upon completion, the reaction mixture is diluted with dichloromethane and washed twice with

a saturated aqueous solution of sodium bicarbonate and once with brine.[13]

The organic phase is dried over sodium sulfate, filtered, and concentrated under reduced

pressure to yield the LNA phosphoramidite as a foam.[13] This process typically results in

high yields (≥95%).[13]

LNA Oligonucleotide Synthesis Cycle
LNA oligonucleotides are assembled on an automated DNA synthesizer using a repetitive four-

step cycle. LNA phosphoramidites are known to be more sterically hindered than their DNA

counterparts, which necessitates longer coupling times.[14]
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Quantitative Data on Synthesis Cycle Parameters

Step Parameter DNA Synthesis LNA Synthesis Reference(s)

Coupling Time ~30 seconds
180 - 250

seconds
[14]

Oxidation Time ~15-30 seconds 45 seconds [14]

Deprotection and Cleavage of LNA Oligonucleotides
After the desired LNA oligonucleotide sequence has been assembled, the final step is to

remove all protecting groups and cleave the oligonucleotide from the solid support. This

process must be carefully controlled to avoid degradation of the product. The deprotection

strategy is primarily determined by the set of nucleobase protecting groups used.
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Standard Deprotection
For LNA oligonucleotides synthesized with standard protecting groups (e.g., Bz-A, Bz-C, iBu-

G), deprotection is typically carried out using concentrated ammonium hydroxide at an elevated

temperature.

Fast Deprotection
To reduce the deprotection time, a mixture of aqueous ammonium hydroxide and aqueous

methylamine (AMA) is often used.[7][15] This method is significantly faster but requires the use

of acetyl-protected cytosine (Ac-C) to prevent transamination, which would result in the

formation of N4-methyl-cytosine.[15] It is also important to note that methylamine should be

avoided when deprotecting oligonucleotides containing Me-Bz-C-LNA, as it can lead to the

introduction of an N4-methyl modification.[14]
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Table of Deprotection Conditions

Deprotection
Reagent

Nucleobase
Protecting
Groups

Temperature Time Reference(s)

Ammonium

Hydroxide

Standard (Bz-A,

Bz-C, iBu-G)
55°C 8-16 hours [9][16]

AMA

(Ammonium

Hydroxide/Methyl

amine)

Fast

Deprotection

(e.g., Bz-A, Ac-C,

dmf-G)

65°C 10 minutes [15][17]

Potassium

Carbonate in

Methanol

Ultra-Mild (Pac-

A, Ac-C, iPr-Pac-

G)

Room Temp. 4 hours [18]

Experimental Protocol: General Deprotection and
Cleavage

Cleavage and Base Deprotection: The solid support containing the synthesized LNA

oligonucleotide is treated with the chosen deprotection solution (e.g., concentrated

ammonium hydroxide or AMA). The mixture is heated for the time and at the temperature

specified in the table above. This step cleaves the oligonucleotide from the support and

removes the cyanoethyl phosphate protecting groups and the nucleobase protecting groups.

[19][20]

Supernatant Collection: After cooling, the supernatant containing the crude oligonucleotide is

collected.

Purification: The crude LNA oligonucleotide is then purified, typically by reverse-phase high-

performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis

(PAGE), to isolate the full-length product from shorter, failed sequences.[18]

Conclusion
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The selection of an appropriate protecting group strategy is fundamental to the successful

synthesis of high-quality LNA oligonucleotides. The use of the DMT group for 5'-hydroxyl

protection, the cyanoethyl group for the phosphate, and a well-chosen set of base-labile

nucleobase protecting groups allows for efficient and high-yield synthesis using automated

phosphoramidite chemistry. Understanding the interplay between the protecting groups and the

required deprotection conditions is essential for researchers and professionals working in the

field of oligonucleotide therapeutics and diagnostics. The protocols and data presented in this

guide offer a solid foundation for the synthesis and handling of these powerful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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